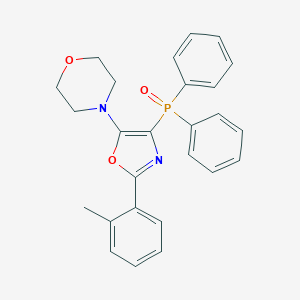![molecular formula C19H24N6O3 B400128 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE](/img/structure/B400128.png)
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom, which is further bonded to another nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves the condensation reaction between 4-methoxybenzaldehyde and a hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to its corresponding amine and aldehyde.
Substitution: The methoxy group on the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines and aldehydes .
Aplicaciones Científicas De Investigación
8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure enables it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxybenzaldehyde (7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-methoxybenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
- 4-methoxybenzaldehyde (7-isopentyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone
Uniqueness
What sets 8-[N'-(4-MEO-BENZYLIDENE)-HYDRAZINO]-3-ME-7-PENTYL-3,7-DIHYDRO-PURINE-2,6-DIONE apart from similar compounds is its unique pentyl side chain. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C19H24N6O3 |
|---|---|
Peso molecular |
384.4g/mol |
Nombre IUPAC |
8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C19H24N6O3/c1-4-5-6-11-25-15-16(24(2)19(27)22-17(15)26)21-18(25)23-20-12-13-7-9-14(28-3)10-8-13/h7-10,12H,4-6,11H2,1-3H3,(H,21,23)(H,22,26,27)/b20-12- |
Clave InChI |
VEHGTWOWDXOWGM-NDENLUEZSA-N |
SMILES |
CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
SMILES isomérico |
CCCCCN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
SMILES canónico |
CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-benzyl-2-(benzylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B400048.png)
![3-{[(3-Chloro-4-methoxyphenyl)imino]methyl}[1,1'-biphenyl]-2-ol](/img/structure/B400051.png)
![2-(1,3-Benzothiazol-2-yl)-5-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenol](/img/structure/B400052.png)
![N-(3-chloro-4-methoxyphenyl)-N-[3-(2,4-dichlorophenyl)-2-propenylidene]amine](/img/structure/B400053.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-bromophenyl]-N-(3-phenyl-2-propenylidene)amine](/img/structure/B400054.png)

![N-[3-nitro-5-(3-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400060.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B400061.png)
![N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B400063.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400066.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]acrylamide](/img/structure/B400067.png)

